molecular formula C10H20N2O B13196811 3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL

3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL

Cat. No.: B13196811
M. Wt: 184.28 g/mol
InChI Key: XHLLCJHOMWVYTM-UHFFFAOYSA-N
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Description

3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL is a bicyclic organic compound featuring a piperidine ring substituted with a hydroxyl group at position 3 and a cyclobutyl moiety bearing an aminomethyl group at position 1.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

3-[1-(aminomethyl)cyclobutyl]piperidin-3-ol

InChI

InChI=1S/C10H20N2O/c11-7-9(3-1-4-9)10(13)5-2-6-12-8-10/h12-13H,1-8,11H2

InChI Key

XHLLCJHOMWVYTM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2(CCCNC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL involves multiple steps, including cyclization and amination reactions. One common method involves the reaction of a cyclobutylamine derivative with a piperidine precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol or amine derivative .

Scientific Research Applications

3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-(Aminomethyl)-1-Methylpiperidine (CAS 14613-37-7)

  • Structure : Differs by replacing the cyclobutyl group with a methyl group at position 1 and lacking a hydroxyl group.
  • Applications : Widely used in agrochemicals and pharmaceuticals due to its stability and synthetic versatility. Market reports highlight its role in manufacturing downstream products, including catalysts and ligands .
  • Safety: Limited hazard data, but standard amine-handling protocols (e.g., ventilation, PPE) apply.

1-(3-Amino-propyl)-piperidin-3-ol (CAS 51387-96-3)

  • Structure: Features a propyl-amine chain instead of a cyclobutyl-aminomethyl group.
  • Safety : Safety Data Sheets (SDS) emphasize respiratory protection and immediate first-aid measures for inhalation exposure .

1-(2-Aminoethyl)-3-(cyclopropylmethyl)piperidin-4-ol

  • Applications : Cyclopropane derivatives are explored in drug design for enhanced lipophilicity and target engagement .

Structural and Functional Analysis

Key Differences

Property 3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL 3-(Aminomethyl)-1-Methylpiperidine 1-(3-Amino-propyl)-piperidin-3-ol
Core Structure Cyclobutyl + piperidin-3-ol Methyl + piperidine Propyl-amine + piperidin-3-ol
Polarity High (due to -OH and -NH2) Moderate (amine only) High (amine and -OH)
Potential Applications CNS ligands, enzyme inhibitors Agrochemical intermediates Neuromodulator precursors
Safety Considerations Likely requires amine-handling precautions Standard amine protocols SDS-documented respiratory hazards

Research Findings (Inferred)

  • Cyclobutyl Advantage : The cyclobutyl group may improve metabolic stability compared to larger rings (e.g., cyclohexyl) due to reduced enzymatic recognition .
  • Hydroxyl Group Impact: The -OH at position 3 could enhance hydrogen-bonding interactions with biological targets, a feature absent in non-hydroxylated analogs like 3-(Aminomethyl)-1-Methylpiperidine.

Market and Regulatory Insights

  • 3-(Aminomethyl)-1-Methylpiperidine dominates regional markets (Asia, Europe) with established manufacturers and distributors .
  • 1-(3-Amino-propyl)-piperidin-3-ol has fewer suppliers, reflecting niche applications .

Biological Activity

3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C10H16N2O
Molecular Weight: 180.25 g/mol
IUPAC Name: 3-[1-(aminomethyl)cyclobutyl]piperidin-3-ol

The compound features a piperidine ring substituted with a cyclobutyl group and an aminomethyl moiety. This unique structure contributes to its biological properties.

The biological activity of 3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL is primarily attributed to its interaction with various receptors and enzymes:

  • Receptor Binding: The compound may act as an antagonist or agonist at specific neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and cognition.
  • Enzyme Inhibition: It has been suggested that this compound could inhibit certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters such as serotonin and norepinephrine, which are crucial for mood regulation.

Antidepressant Activity

Research indicates that compounds similar to 3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL exhibit antidepressant-like effects in animal models. For instance, studies have shown that piperidine derivatives can enhance serotonin and norepinephrine levels, leading to improved mood states in preclinical trials.

Antinociceptive Effects

In pain models, this compound has demonstrated potential antinociceptive properties. It appears to modulate pain pathways through opioid receptor interactions, suggesting its utility in pain management.

Case Studies and Research Findings

  • Study on Antidepressant Effects:
    • A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives for their antidepressant activities. The results indicated that modifications in the cyclobutyl group significantly influenced the binding affinity to serotonin receptors, enhancing antidepressant effects .
  • Antinociceptive Evaluation:
    • In a series of experiments assessing the analgesic properties of piperidine derivatives, 3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL was shown to reduce pain responses in rodent models when administered at specific dosages .

Structure-Activity Relationship (SAR)

The efficacy of 3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL can be linked to its structural components:

Structural Feature Impact on Activity
Piperidine RingEssential for receptor binding
Cyclobutyl GroupEnhances lipophilicity and CNS penetration
Aminomethyl GroupModulates neurotransmitter interactions

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